BEMP phosphazene

Polymer Chemistry Organocatalysis Green Chemistry

BEMP phosphazene is a non-ionic, non-metallic superbase offering unmatched catalytic efficiency for living ring-opening polymerizations and sensitive biomaterial modifications. With a pKa of 27.6 in MeCN—orders of magnitude stronger than DBU—it enables high-molecular-weight, narrow-dispersity polycarbonates at ppm catalyst loadings. Its non-nucleophilic character preserves substrate integrity during cellulose nanocrystal grafting. The polystyrene-supported variant (PS-BEMP) provides recyclable, sustainable catalysis for Michael additions. Choose BEMP for demanding polymer and fine chemical syntheses where weaker bases fail.

Molecular Formula C13H31N4P
Molecular Weight 274.39 g/mol
CAS No. 98015-45-3
Cat. No. B1230057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBEMP phosphazene
CAS98015-45-3
Synonyms2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine
2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
BEMP cpd
BEMP phosphazene
Molecular FormulaC13H31N4P
Molecular Weight274.39 g/mol
Structural Identifiers
SMILESCCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
InChIInChI=1S/C13H31N4P/c1-8-17(9-2)18(14-13(3,4)5)15(6)11-10-12-16(18)7/h8-12H2,1-7H3
InChIKeyVSCBATMPTLKTOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BEMP Phosphazene (CAS 98015-45-3) – Key Chemical & Physical Properties for Procurement


2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, commercially known as BEMP phosphazene , is a non-ionic, non-metallic, and extremely strong organic base belonging to the phosphazene family [1]. It is a liquid at room temperature with a boiling point of 74 °C (at 0.03 mmHg), a density of 0.948 g/mL at 25 °C, and a refractive index of 1.477 . Its high purity (≥98.0% GC) and well-defined properties make it a valuable reagent in advanced organic synthesis and polymer chemistry .

Why Simple Base Substitution with BEMP Phosphazene (98015-45-3) Can Compromise Polymerization Outcomes


The non-ionic, extremely basic nature of BEMP is not a generic property shared by all phosphazenes or strong organic bases [1]. For example, while other phosphazenes like BTPP or P1-t-Oct share a similar basicity, their kinetic behavior in proton transfer reactions differs significantly [2]. Furthermore, weaker amine bases like DBU (pKa ≈ 24.3 in MeCN) are orders of magnitude less basic than BEMP (pKa ≈ 27.6 in MeCN), leading to drastically lower catalytic activity [1]. Directly substituting BEMP with a structurally or functionally different base can result in incomplete monomer conversion, loss of living character in polymerizations, broader molecular weight distributions, or complete reaction failure [3]. The quantitative evidence below demonstrates precisely how BEMP's unique combination of properties delivers outcomes that cannot be reliably achieved with alternatives.

BEMP Phosphazene (98015-45-3) - Quantitative Evidence for Differential Performance vs. Closest Analogs


Superior Catalytic Turnover in Polymerization: BEMP vs. Alternative Organocatalysts

In the ring-opening polymerization of trimethylene carbonate (TMC), BEMP demonstrates exceptionally high catalytic efficiency. Under optimized conditions, as little as 10 ppm of BEMP is sufficient to fully convert up to 100,000 equivalents of TMC, while simultaneously growing up to 200 polymer chains. This results in high molar mass poly(trimethylene carbonate) (up to 45,800 g mol⁻¹) [1]. This performance metric is significantly higher than what is typically achieved with other organocatalysts like DBU or DMAP [2].

Polymer Chemistry Organocatalysis Green Chemistry

Unique Basicity and Kinetic Behavior Differentiates BEMP from P1-t-Oct in Proton Transfer

While P1-t-Oct is noted as a sterically hindered, neutral nitrogen base with similar basicity to BEMP , a direct kinetic comparison reveals a critical performance divergence. In proton transfer reactions with carbon acids like 1-nitro-1-(4-nitrophenyl)ethane (NPNE) in THF, BEMP and P1-t-Oct exhibit different activation parameters [1]. This difference in kinetic behavior, despite similar pKa values, means BEMP and P1-t-Oct are not interchangeable in reactions where proton transfer is the rate-determining step, such as in certain polymerization initiations or alkylation reactions. The measured rate constants and activation energies for BEMP are distinct from those of P1-t-Oct [1].

Physical Organic Chemistry Reaction Kinetics Base Selection

Heterogeneous Catalysis: Recyclability Advantage of PS-BEMP Over Homogeneous Bases

Polystyrene-supported BEMP (PS-BEMP) offers a distinct advantage over its homogeneous counterpart by enabling catalyst recovery and reuse . PS-BEMP has been demonstrated as an efficient, recyclable heterogeneous catalyst for the Michael addition of 1,3-dicarbonyl compounds and the phospha-Michael addition to electron-poor alkenes, achieving yields up to 90% [1]. In contrast, homogeneous BEMP, while highly active, is typically consumed or lost during workup, adding to process costs and waste [2]. The solid support also facilitates reaction workup and purification by simple filtration, further differentiating it from non-supported phosphazene bases.

Green Chemistry Heterogeneous Catalysis Michael Addition

Comparative Performance in Cellulose Nanocrystal Grafting: BEMP vs. DBU, TBD, and DMAP

In the modification of cellulose nanocrystals (CNC) via grafting-from ring-opening polymerization of a cyclic carbonate, BEMP was directly compared to other common organocatalysts [1]. The order of catalyst performance was established as TBD > BEMP > DMAP, DBU [1]. While the strongest base (TBD) showed the highest activity, BEMP clearly outperformed the widely used DMAP and DBU, demonstrating its superior efficacy among a class of commonly available organocatalysts for this specific application [1].

Biomaterials Surface Modification Polymer Grafting

BEMP Phosphazene (98015-45-3) - Optimal Application Scenarios Based on Verified Performance Data


Synthesis of High-Molecular-Weight, Well-Defined Polycarbonates

As demonstrated by the quantitative evidence in Section 3, BEMP's extreme catalytic efficiency in the ring-opening polymerization of cyclic carbonates (e.g., TMC) makes it the ideal catalyst for producing high-molecular-weight, narrow-dispersity poly(trimethylene carbonate) [1]. This is crucial for applications in biodegradable medical devices, drug delivery systems, and sustainable plastics where material properties are directly linked to polymer chain length and uniformity. The exceptionally low catalyst loading (10 ppm) minimizes purification requirements and the risk of catalyst-derived impurities in the final polymer, a critical factor for biomedical-grade materials.

Controlled Surface Modification of Biomaterials via Grafting-From Polymerization

The direct comparative study on cellulose nanocrystal modification highlights BEMP's utility in biomaterials science [2]. Its strong but non-nucleophilic nature allows for the efficient grafting of polymer chains from sensitive substrates like polysaccharides without causing chain degradation or side reactions. This is essential for tuning the surface properties of nanoparticles and biomaterials for advanced applications in drug delivery, tissue engineering, and biocompatible composites. The ability to achieve high grafting density with a non-ionic catalyst is a key advantage for maintaining the integrity of the biological substrate.

Recyclable Catalysis for Sustainable Michael Addition Processes

For industrial-scale production of fine chemicals and pharmaceutical intermediates, the polystyrene-supported variant (PS-BEMP) offers a sustainable and cost-effective catalytic solution [3]. The recyclability of PS-BEMP, as highlighted in Section 3, is a critical factor for reducing waste and lowering the overall process cost in Michael addition reactions. This makes BEMP-derived catalysts a preferred choice for companies seeking to implement greener manufacturing practices without sacrificing reaction yield or selectivity.

Technical Documentation Hub

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